molecular formula C18H18N4O3 B2589014 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 1251583-30-8

2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B2589014
CAS No.: 1251583-30-8
M. Wt: 338.367
InChI Key: OUNQIWUFNHKUTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxadiazole ring, a dihydropyridinone moiety, and an acetamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The dihydropyridinone moiety can be synthesized via a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The final step involves the coupling of the oxadiazole and dihydropyridinone intermediates with an acetamide group, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride, which may reduce the oxadiazole or dihydropyridinone rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings, using reagents like halogens, alkylating agents, or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.

    Biology: It may serve as a probe for studying biological processes, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole and dihydropyridinone moieties may play key roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved would depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide
  • 2-[5-(3-ethyl-1,2,4-thiadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide
  • 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, may enhance its stability and reactivity compared to similar compounds with different heterocyclic rings.

Properties

IUPAC Name

2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-3-15-20-18(25-21-15)13-7-8-17(24)22(10-13)11-16(23)19-14-6-4-5-12(2)9-14/h4-10H,3,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNQIWUFNHKUTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.